![molecular formula C14H11FN2O3 B2863938 2-{[2-(4-Fluorophenyl)hydrazino]carbonyl}benzenecarboxylic acid CAS No. 320421-93-0](/img/structure/B2863938.png)
2-{[2-(4-Fluorophenyl)hydrazino]carbonyl}benzenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[2-(4-Fluorophenyl)hydrazino]carbonyl}benzenecarboxylic acid” is a chemical compound with the molecular formula C14H11FN2O3 . It is also known by other synonyms such as “2-[N’-(4-fluorophenyl)hydrazinecarbonyl]benzoic acid” and "1,2-Benzenedicarboxylic acid, 1-[2-(4-fluorophenyl)hydrazide]" .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 274.247 Da and the mono-isotopic mass is 274.075378 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, it’s worth noting that compounds with hydrazine and carbonyl groups can undergo a variety of reactions. For instance, they can participate in the Wolff-Kishner reduction, which is a method of reducing carbonyl groups to methylene groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 274.25 . Unfortunately, other specific properties such as density, melting point, and boiling point were not available in the search results.科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block for the synthesis of various pharmaceutical agents . Its structure, which includes a hydrazino group attached to a fluorophenyl ring, could be key in the development of new drugs with improved efficacy and selectivity. The carboxylic acid moiety also offers a functional group that can be modified to enhance drug properties such as solubility and bioavailability .
Agriculture
In the field of agriculture, researchers are investigating the use of this compound as a precursor for the synthesis of agrochemicals . Its ability to form stable hydrazone derivatives could be beneficial in creating compounds that protect crops from pests and diseases while minimizing environmental impact .
Material Science
Material scientists are interested in the compound’s potential applications in the creation of novel polymers . The presence of multiple reactive groups allows for cross-linking, which can lead to the development of materials with unique mechanical and thermal properties suitable for advanced engineering applications .
Environmental Science
Environmental scientists study the compound for its role in environmental remediation . Its chemical structure could be utilized to synthesize compounds that help in the detoxification and removal of pollutants from water and soil, contributing to environmental conservation efforts .
Biochemistry
In biochemistry, the compound’s reactivity is being explored for use in enzyme inhibition studies . It could serve as a scaffold for designing inhibitors that target specific enzymes involved in disease pathways, aiding in the understanding of biological processes and the development of therapeutic strategies .
Pharmacology
Pharmacologists are examining the compound for its pharmacokinetic properties . Understanding how it interacts with biological systems, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for the design of new drugs that are both effective and safe for clinical use .
特性
IUPAC Name |
2-[(4-fluoroanilino)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-9-5-7-10(8-6-9)16-17-13(18)11-3-1-2-4-12(11)14(19)20/h1-8,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOSYLGKHYETHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

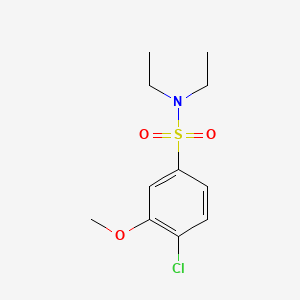

![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2863859.png)
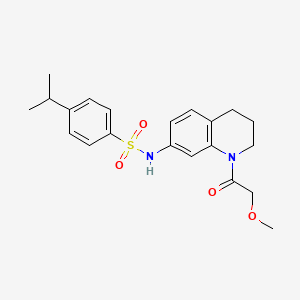
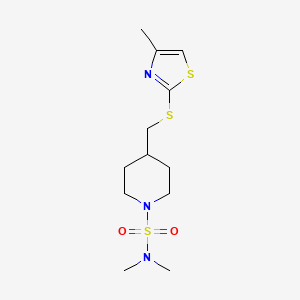
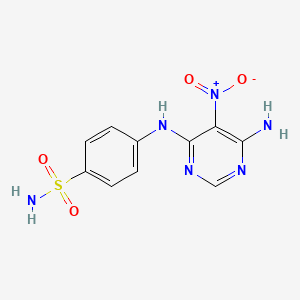

![1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863866.png)
![1-(2-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2863868.png)
![2-Chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)acetamide](/img/structure/B2863870.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2863871.png)
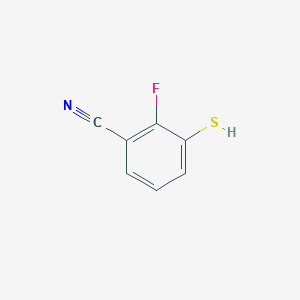
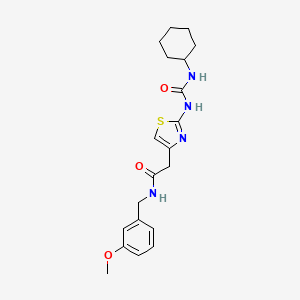
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2863875.png)